Cas no 1208081-44-0 (2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid)

2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(6-DIMETHYLAMINO-4-TRIFLUOROMETHYL-PYRIDIN-2-YL)-BENZOIC ACID
- 2-(6-Dimethylamino-4-trifluoromethylpyridin-2-yl)benzoic acid
- 2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid
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- Inchi: 1S/C15H13F3N2O2/c1-20(2)13-8-9(15(16,17)18)7-12(19-13)10-5-3-4-6-11(10)14(21)22/h3-8H,1-2H3,(H,21,22)
- InChI Key: NUIWPSFHKQTWEJ-UHFFFAOYSA-N
- SMILES: FC(C1C=C(N=C(C=1)C1C=CC=CC=1C(=O)O)N(C)C)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 401
- Topological Polar Surface Area: 53.4
2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D114885-50mg |
2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid |
1208081-44-0 | 50mg |
$ 225.00 | 2022-06-06 | ||
TRC | D114885-100mg |
2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid |
1208081-44-0 | 100mg |
$ 370.00 | 2022-06-06 |
2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid Related Literature
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
Additional information on 2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid
Introduction to 2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid (CAS No: 1208081-44-0)
2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid, identified by its CAS number 1208081-44-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine-based benzoic acid derivatives, characterized by its unique structural features, including a dimethylamino substituent at the 6-position of the pyridine ring and a trifluoromethyl group at the 4-position. These structural motifs contribute to its distinct chemical properties and potential biological activities, making it a subject of extensive investigation in drug discovery and development.
The molecular structure of 2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid consists of a benzoic acid core linked to a pyridine moiety through an ethynyl or vinyl group at the 2-position of the pyridine ring. The presence of the dimethylamino group enhances the electron-donating capacity of the molecule, while the trifluoromethyl group introduces lipophilicity and metabolic stability. These features collectively influence its interaction with biological targets, making it a promising candidate for further exploration in therapeutic applications.
In recent years, there has been growing interest in pyridine-based benzoic acid derivatives due to their versatile biological activities. Studies have demonstrated that such compounds can exhibit properties ranging from anti-inflammatory and analgesic effects to potential anticancer and antimicrobial activities. The specific arrangement of substituents in 2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid may contribute to its unique pharmacological profile, particularly in modulating signaling pathways associated with inflammation and cell proliferation.
One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The combination of the dimethylamino and trifluoromethyl groups provides multiple sites for chemical modification, allowing researchers to fine-tune its biological activity. This flexibility has been exploited in several high-throughput screening campaigns aimed at identifying novel therapeutic agents. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in pain perception and inflammation, suggesting their utility in developing new treatments for chronic conditions such as arthritis and neuropathic pain.
Recent advancements in computational chemistry have further accelerated the exploration of 2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid and its analogs. Molecular modeling studies have provided insights into how the compound interacts with biological targets at the atomic level. These simulations have helped identify key residues on the target proteins that are critical for binding affinity, guiding the design of more potent and selective derivatives. Additionally, virtual screening techniques have been employed to predict novel bioactivities associated with this compound, expanding its potential therapeutic applications.
The synthesis of 2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid presents both challenges and opportunities for synthetic chemists. The introduction of fluorine atoms requires specialized methodologies to ensure high yield and purity. However, recent innovations in fluorination techniques have made it more feasible to incorporate these moieties into complex molecular frameworks. Furthermore, green chemistry principles have been applied to develop more sustainable synthetic routes, reducing waste and minimizing hazardous byproducts.
In clinical research, 2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid has been investigated for its potential role in modulating immune responses. Preclinical studies have shown that it can interact with receptors involved in innate immunity, potentially leading to novel therapies for autoimmune diseases. The compound's ability to influence immune cell function without excessive toxicity makes it an attractive candidate for further development. Additionally, its structural similarity to known immunomodulators suggests that it may complement existing treatments by targeting different aspects of immune regulation.
The future prospects for 2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid are promising, with ongoing research focusing on optimizing its pharmacokinetic properties and exploring new therapeutic indications. Combination therapies involving this compound with other bioactive molecules are also being explored to enhance treatment efficacy. As our understanding of biological pathways continues to grow, so too will the opportunities for leveraging compounds like this one to address complex diseases.
In conclusion,2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid (CAS No: 1208081-44-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it a valuable tool for drug discovery and development. With continued research and innovation,this compound holds great potential for improving human health through novel therapeutic interventions.
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